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molecular formula C9H11NO2 B101674 Methyl 2-amino-6-methylbenzoate CAS No. 18595-13-6

Methyl 2-amino-6-methylbenzoate

Cat. No. B101674
M. Wt: 165.19 g/mol
InChI Key: HCLLOQLXKCCWLJ-UHFFFAOYSA-N
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Patent
US05563163

Procedure details

Powdered potassium hydroxide (7.4 g, 0.132 mol) was admixed with dimethyl sulfoxide (DMSO) (100 ml), and the mixture was stirred for 5 minutes. 6-Methylanthranilic acid (10.0 g, 0.066 mol) was then added to the mixture and iodomethane (4.52 ml, 0.073 mol) added dropwise. The reaction mixture was stirred for 30 minutes at room temperature, then diluted with 250 ml of ether, washed with water (3×100 ml), dried over magnesium sulfate and concentrated. The crude product was filtered through a pad of flash grade (32-63) silica gel and eluted with 1:9 ether:hexane to afford 4.23 g (39%) of methyl 6-methylanthranilate as an oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
4.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].CS(C)=O.[CH3:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([NH2:17])[C:13]=1[C:14]([OH:16])=[O:15].I[CH3:19]>CCOCC>[CH3:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([NH2:17])[C:13]=1[C:14]([O:16][CH3:19])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=CC=C(C1C(=O)O)N
Name
Quantity
4.52 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at room temperature
Duration
30 min
WASH
Type
WASH
Details
washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a pad of flash grade (32-63) silica gel
WASH
Type
WASH
Details
eluted with 1:9 ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=CC=C(C1C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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